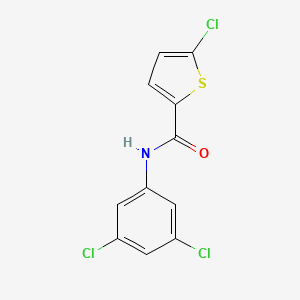

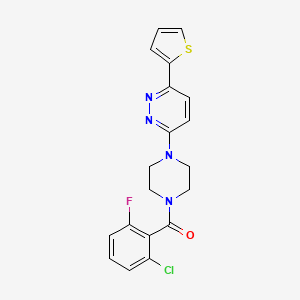

![molecular formula C20H17N5O2 B2767006 N-(2-methylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide CAS No. 656831-70-8](/img/structure/B2767006.png)

N-(2-methylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has unique biochemical and physiological effects that make it an attractive candidate for further study.

Aplicaciones Científicas De Investigación

- The compound has demonstrated promising anticancer properties. Specifically, a derivative containing a pyrazolo[3,4-b]pyridin-6-one scaffold (referred to as “h2”) exhibited activity against six tumor cell lines: MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, and HCT116. The half-maximal inhibitory concentration (IC50) values for h2 ranged from 7.05 μM to 15.45 μM .

- Further exploration led to the identification of another derivative, labeled “I2,” which showed potent cytotoxicity against adriamycin-resistant human breast and hepatocarcinoma cells. I2 inhibited microtubule polymerization by binding to the colchicine site, resulting in cell cycle arrest and apoptosis of cancer cells. Molecular docking and dynamics studies provided insights into the binding interactions of I2 with tubulin .

- The compound’s pyrazole ring has been explored in the synthesis of JAK3 inhibitors. Analogues based on the 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold were designed, with modifications including relocation of the heterocyclic group from the amino group at C4 to the C3 position. These derivatives exhibited moderate JAK2 and JAK3 inhibitory activity .

- Although not directly related to the compound, imidazoles are essential heterocycles used in various applications. Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted. These molecules play a crucial role in functional materials and pharmaceuticals .

Anticancer Activity

JAK3 Inhibition

Imidazole Synthesis

Mecanismo De Acción

Target of Action

The compound, also known as N-(2-methylphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide, is primarily targeted towards kinase inhibitors . These targets play a crucial role in the treatment of diseases, including cancer .

Mode of Action

The compound mimics the hinge region binding interactions in kinase active sites . This allows the molecules to direct their activity and selectivity to multiple oncogenic targets through focused chemical modification .

Biochemical Pathways

The compound affects several biochemical pathways. It can stimulate downstream pathways implicated in cancer progression, such as PI3K/AKT, JAK/STAT, RAS/MAPK, and SRC . These pathways are responsible for regulating proliferation, invasion, metastasis, and other hallmarks of cancer .

Result of Action

The compound exhibits significant inhibitory activities against its targets . For instance, it has been shown to inhibit EGFR tyrosine kinase . This results in a decrease in the proliferation of cancer cells .

Propiedades

IUPAC Name |

N-(2-methylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O2/c1-14-7-5-6-10-17(14)23-18(26)12-24-13-21-19-16(20(24)27)11-22-25(19)15-8-3-2-4-9-15/h2-11,13H,12H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRBGIRZFNZQBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-amino-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B2766929.png)

![2-[(3-Cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2766931.png)

![4-{[(4-Chlorobenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine](/img/structure/B2766933.png)

![3-[(3-fluorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2766936.png)

![3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2766941.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2766946.png)